molecular formula C26H32N4O3 B11598037 N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide

N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide

Cat. No.: B11598037
M. Wt: 448.6 g/mol
InChI Key: IXQXIYJLVSAIQP-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a tetrahydrocarbazole moiety, and a nitrobenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide typically involves multiple steps, including the formation of the tetrahydrocarbazole core, the introduction of the diethylaminoethyl group, and the attachment of the nitrobenzamide moiety. Common reagents used in these reactions include diethylamine, methyl iodide, and nitrobenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide
  • N-[2-(ethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide

Uniqueness

N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-nitrobenzamide

InChI

InChI=1S/C26H32N4O3/c1-4-28(5-2)15-16-29(26(31)19-10-12-20(13-11-19)30(32)33)24-8-6-7-21-22-17-18(3)9-14-23(22)27-25(21)24/h9-14,17,24,27H,4-8,15-16H2,1-3H3

InChI Key

IXQXIYJLVSAIQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C1CCCC2=C1NC3=C2C=C(C=C3)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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